2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic compound that combines the structural features of benzofuran and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid typically involves the construction of the benzofuran and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, benzofuran can be synthesized via a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The oxazole ring can be formed through cyclization reactions involving amides and aldehydes under dehydrating conditions .
Industrial Production Methods
Industrial production of such compounds often employs scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular. These methods not only improve yield but also reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The benzofuran moiety is known to interact with various biological targets, including enzymes and receptors, which contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Known for its anti-inflammatory and anticancer properties.
Oxazole: Exhibits antimicrobial and antifungal activities.
Benzothiazole: Used in the development of antimicrobial and anticancer agents.
Properties
Molecular Formula |
C13H9NO4 |
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Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c1-7-11(13(15)16)14-12(17-7)10-6-8-4-2-3-5-9(8)18-10/h2-6H,1H3,(H,15,16) |
InChI Key |
RQARDYLYMUVIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
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